molecular formula C8H8FIO B2765314 (5-Fluoro-2-iodo-3-methylphenyl)methanol CAS No. 1221565-69-0

(5-Fluoro-2-iodo-3-methylphenyl)methanol

Cat. No. B2765314
CAS RN: 1221565-69-0
M. Wt: 266.054
InChI Key: NAAURNLCWDNWDV-UHFFFAOYSA-N
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Description

“(5-Fluoro-2-iodo-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 1221565-69-0. It has a molecular weight of 266.05 and is typically stored at room temperature . The compound is in powder form .

Scientific Research Applications

1. Novel Syntheses and Rearrangements

Research demonstrates the utility of fluorine and iodine substituents in facilitating novel synthetic pathways. Selectfluor and Deoxo-Fluor-mediated rearrangements have been used for the stereoselective synthesis of difunctionalized azabicyclohexanes, showcasing the role of such substituents in complex molecular rearrangements (Krow et al., 2004).

2. C-H Functionalization Strategy

Palladium-catalyzed C-H halogenation reactions offer a method for preparing multi-substituted arenes, highlighting the significance of (5-Fluoro-2-iodo-3-methylphenyl)methanol in accessing compounds with enhanced selectivity and yield. This approach underscores the advantages of C-H functionalization over traditional methods, including milder reaction conditions and higher chemical diversity (Sun et al., 2014).

3. Fluorogenic Sensors for Ion Detection

The development of fluorogenic chemosensors is another area where related molecular frameworks are applied. Compounds based on similar structural motifs efficiently detect ions like Zn2+ and Al3+, demonstrating the role of specific substituents in enhancing the sensitivity and selectivity of these sensors (Patra et al., 2018).

4. Molecular Logic Devices

Substituted phenyl compounds are also used in the design of molecular logic devices, where the presence of specific substituents influences the photophysical properties and enables the creation of pH-driven off-on-off logic devices. These compounds utilize mechanisms like photoinduced electron transfer (PET) and internal charge transfer (ICT) (ZammitRamon et al., 2015).

5. Methanol as a Solvent and Reactant

Beyond the direct applications of (5-Fluoro-2-iodo-3-methylphenyl)methanol, the role of methanol as a solvent and reactant in organic synthesis is noteworthy. Methanol's properties facilitate various chemical reactions, including solubilization, catalysis, and as a medium for enzymatic reactions, underscoring its versatility in chemical synthesis and industrial applications (Nguyen et al., 2019).

Safety and Hazards

The safety information for “(5-Fluoro-2-iodo-3-methylphenyl)methanol” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(5-fluoro-2-iodo-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAURNLCWDNWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-iodo-3-methylphenyl)methanol

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-iodo-3-methyl-benzoic acid methyl ester (11.2 g) in dichloromethane (80 mL) was added dropwise over 25 minutes diisobutyl aluminium hydride (113 mL, 1.02 mol/L hexane solution) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added dropwise methanol (10 mL) at the same temperature, and the mixture was stirred for 10 minutes. To the reaction mixture was added a saturated potassium sodium tartrate tetrahydrate aqueous solution (300 mL) under ice-cooling, and the mixture was stirred for 30 minutes. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was washed with hexane to give (5-fluoro-2-iodo-3-methyl-phenyl)methanol (7.15 g). To a suspension of the obtained compound (7.15 g) in chloroform (53 mL) and acetone (5.2 mL) was added manganese dioxide, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=0-15%) to give the title compound (3.54 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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